1-N,1-N-dimethylcyclopentane-1,2-diamine

Description

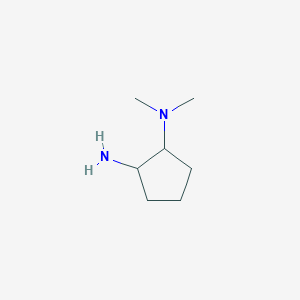

Structure

3D Structure

Properties

IUPAC Name |

1-N,1-N-dimethylcyclopentane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-9(2)7-5-3-4-6(7)8/h6-7H,3-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJNAZAMCYBDCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 N,1 N Dimethylcyclopentane 1,2 Diamine and Its Enantiomers

Strategies for the Preparation of Enantiomerically Pure 1-N,1-N-dimethylcyclopentane-1,2-diamine

The preparation of enantiomerically pure forms of this compound is crucial for its applications in asymmetric synthesis and as a chiral building block. Several strategies can be envisaged, primarily focusing on the stereocontrolled introduction of the two amine functionalities.

Stereoselective Alkylation and N-Methylation Routes

A plausible and efficient route to enantiomerically pure this compound involves the selective N-methylation of a suitable chiral precursor. One such strategy would begin with an enantiomerically pure cyclopentane-1,2-diamine (B1201933). Selective protection of one of the amino groups, followed by exhaustive methylation of the unprotected amine and subsequent deprotection, would yield the target compound.

Alternatively, a more direct approach could involve the selective dimethylation of one of the amino groups of a chiral cyclopentane-1,2-diamine derivative. The success of this method would depend on the ability to control the degree of methylation and to avoid overmethylation to the quaternary ammonium salt or methylation of the second amino group. The choice of methylating agent and reaction conditions would be critical in achieving the desired selectivity.

Multi-Step Synthesis via Intermediate Precursors

A multi-step synthesis commencing from readily available starting materials offers a versatile approach to this compound. A key intermediate in such a synthesis is trans-2-(dimethylamino)cyclopentanol. A chemoenzymatic approach has been successfully developed for the synthesis of optically active trans-N,N-dialkylcyclopentane-1,2-diamines starting from their corresponding racemic trans-2-(N,N-dialkylamino)cyclopentanols researchgate.net. This methodology involves a one-pot stereospecific conversion of the racemic amino alcohol into the racemic diamine, followed by a kinetic resolution catalyzed by lipase-B from Candida antarctica researchgate.net.

This strategy can be adapted for the synthesis of this compound. The synthesis would commence with the preparation of racemic trans-2-(dimethylamino)cyclopentanol. This can be achieved through the ring-opening of cyclopentene oxide with dimethylamine. The resulting amino alcohol can then be converted to the corresponding diamine. Subsequent enzymatic resolution would provide access to the enantiomerically pure target molecule.

Another potential multi-step route could start from cyclopentanone. The formation of 2,5-bis((dimethylamino)methylene)cyclopentanone through a base-catalyzed reaction of cyclopentanone and N,N-dimethylformamide dimethyl acetal has been reported nih.govresearchgate.net. While this specific product is a diketone derivative, the underlying reactivity highlights the feasibility of introducing dimethylaminomethylene groups onto a cyclopentanone ring, which could be further elaborated to the desired diamine.

Formation and Characterization of Salt Forms (e.g., Dihydrochloride)

The formation of salts, such as the dihydrochloride salt, is a common and effective method for the purification and handling of diamines. The free base of this compound can be readily converted to its dihydrochloride salt by treatment with hydrochloric acid. The resulting salt, (1S,2S)-N1,N1-Dimethylcyclopentane-1,2-diamine dihydrochloride, is a crystalline solid, which facilitates its purification by recrystallization bldpharm.com.

The characterization of the dihydrochloride salt would typically involve techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and elemental analysis to confirm its structure and purity. The melting point of the crystalline salt would also serve as a key physical property.

Development of Scalable and Efficient Synthetic Protocols

For the practical application of this compound, the development of scalable and efficient synthetic protocols is essential. This involves optimizing reaction conditions, selecting appropriate reagents, and developing effective purification techniques.

Optimization of Reaction Conditions and Reagent Selection

The optimization of reaction conditions is a critical step in developing a scalable synthesis. For the synthesis of the intermediate trans-2-(dimethylamino)cyclopentanol from cyclopentene oxide and dimethylamine, factors such as solvent, temperature, and reaction time would need to be carefully controlled to maximize the yield and minimize the formation of byproducts.

In the subsequent conversion of the amino alcohol to the diamine, the choice of reagents for the introduction of the second amino group is crucial. Methods such as the Mitsunobu reaction or conversion of the alcohol to a good leaving group followed by displacement with an amine equivalent would need to be optimized for efficiency and stereochemical control.

For the selective N-methylation of a cyclopentane-1,2-diamine precursor, the choice of methylating agent is important. While traditional reagents like methyl iodide can be effective, they can also lead to overmethylation. Alternative reagents such as dimethyl sulfate or formaldehyde/formic acid (Eschweiler-Clarke reaction) could offer better control and are more amenable to large-scale synthesis.

Purification Techniques for High Enantiomeric Excess and Purity

Achieving high enantiomeric excess and chemical purity is paramount for the use of chiral diamines in asymmetric catalysis. For the enantiomeric resolution of this compound, enzymatic kinetic resolution has been shown to be an effective strategy for related N,N-dialkylcyclopentane-1,2-diamines researchgate.net. This method offers a green and efficient way to obtain the desired enantiomer in high purity.

In addition to enzymatic methods, classical resolution using chiral resolving agents such as tartaric acid or mandelic acid could also be employed. This would involve the formation of diastereomeric salts, which can then be separated by fractional crystallization.

For the purification of the final product, column chromatography on silica gel is a standard laboratory technique. However, for large-scale production, crystallization of the free base or its salt form, such as the dihydrochloride, is often a more practical and economical method for achieving high purity.

Coordination Chemistry of 1 N,1 N Dimethylcyclopentane 1,2 Diamine

Ligand Properties and Metal Complexation Principles

The coordination behavior of 1-N,1-N-dimethylcyclopentane-1,2-diamine as a ligand is predicated on the presence of two nitrogen donor atoms. The arrangement of these donors on a cyclopentane (B165970) ring, along with the N,N-dimethyl substitution, would dictate its chelation modes and the stability of the resulting metal complexes.

Chelation Modes and Geometrical Considerations of the Cyclopentane Diamine Motif

As a bidentate ligand, this compound is expected to form a five-membered chelate ring upon coordination to a metal center through its two nitrogen atoms. The stereochemistry of the cyclopentane ring is a critical factor influencing the geometry of the resulting complex. The cyclopentane ring is not planar and can adopt various conformations, such as the envelope and twist forms. The specific conformation adopted in a metal complex would be influenced by the steric demands of the N,N-dimethyl groups and the preferred coordination geometry of the metal ion.

The relative orientation of the two amino groups (cis or trans) on the cyclopentane ring will fundamentally determine the possible coordination geometries. For a cis-isomer of the ligand, the two nitrogen atoms are positioned on the same face of the ring, facilitating chelation to a single metal center. The resulting five-membered chelate ring would adopt a puckered conformation. In contrast, a trans-isomer would have the amino groups on opposite faces, making chelation to a single metal ion sterically challenging. Instead, it might act as a bridging ligand, connecting two different metal centers.

The presence of two methyl groups on one of the nitrogen atoms introduces significant steric bulk. This steric hindrance can influence the coordination geometry and the stability of the resulting complexes. It may favor the formation of complexes with specific stereochemistries to minimize steric clashes between the methyl groups and other ligands in the coordination sphere. For instance, in an octahedral complex, the ligand might preferentially occupy sites that accommodate its bulk.

Stability and Reactivity of Metal-Diamine Complexes

The formation of a chelate ring by this compound is expected to lead to thermodynamically more stable complexes compared to analogous complexes with two monodentate amine ligands, a phenomenon known as the chelate effect. libretexts.org The stability of these complexes is quantified by their formation constants (log K). While no experimental stability constants have been reported for complexes of this specific ligand, general trends in coordination chemistry can be used to make predictions.

The stability of the metal-diamine complexes would be influenced by several factors:

The nature of the metal ion: The stability of complexes generally follows the Irving-Williams series for divalent first-row transition metals (Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)).

The steric bulk of the ligand: The N,N-dimethyl groups may introduce steric strain that could potentially decrease the stability of the complex compared to less substituted diamines.

The reactivity of these hypothetical complexes would be governed by the nature of the metal center and the other ligands present. Substitution reactions, where another ligand displaces the diamine, would depend on the kinetic lability or inertness of the complex. The steric hindrance from the dimethylamino group might also play a role in the kinetics of ligand substitution reactions.

Formation and Characterization of Transition Metal Complexes with this compound

The synthesis and characterization of coordination compounds are fundamental to understanding their properties. Although no specific reports detail the synthesis of complexes with this compound, established synthetic routes for similar diamine complexes can be proposed.

Synthesis of Homoleptic and Heteroleptic Coordination Compounds

The synthesis of metal complexes of this compound would typically involve the reaction of a metal salt with the free ligand in a suitable solvent.

Homoleptic complexes , where the diamine is the only type of ligand coordinated to the metal center (e.g., [M(diamine)n]x+), could potentially be synthesized by reacting a metal salt with an excess of the diamine ligand. The stoichiometry (n) would depend on the coordination number of the metal ion and the steric properties of the ligand.

Heteroleptic complexes , which contain other ligands in addition to the diamine (e.g., [M(diamine)(X)y]z+), could be prepared by controlling the stoichiometry of the reactants or by subsequent reaction of a homoleptic complex with other ligands.

The choice of solvent, temperature, and the nature of the counter-ion of the metal salt would be crucial in isolating crystalline products suitable for further characterization.

Application of Spectroscopic Techniques for Structural Elucidation (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing diamagnetic coordination compounds in solution. For a complex of this compound, ¹H and ¹³C NMR spectroscopy would provide valuable structural information.

A hypothetical ¹H NMR data table for a diamagnetic complex is presented below to illustrate the expected features.

| Proton Assignment | Free Ligand (ppm) | Coordinated Ligand (ppm) | Change (Δδ ppm) |

| N(CH₃)₂ | ca. 2.2 | Shifted | Δδ |

| CH-N(CH₃)₂ | ca. 2.5-3.0 | Shifted | Δδ |

| CH-NH₂ | ca. 2.5-3.0 | Shifted | Δδ |

| Cyclopentane CH₂ | ca. 1.2-1.8 | Shifted | Δδ |

| NH₂ | Variable | Shifted/Broadened | Δδ |

| This table is illustrative and not based on experimental data. |

Mechanistic and Theoretical Investigations of 1 N,1 N Dimethylcyclopentane 1,2 Diamine Mediated Reactions

Computational Chemistry Studies

There is no published research detailing computational chemistry studies, such as Density Functional Theory (DFT) calculations, on the reaction pathways involving 1-N,1-N-dimethylcyclopentane-1,2-diamine.

Density Functional Theory (DFT) Calculations of Reaction Pathways

Information regarding DFT calculations to map the potential energy surfaces and identify intermediates and transition states for reactions mediated by this compound is not present in available scientific literature.

Modeling of Transition State Structures and Energy Profiles

There are no available studies that model the transition state structures and their corresponding energy profiles for catalytic reactions involving this specific compound.

Elucidation of Chiral Induction Mechanisms

The mechanism by which this compound might act as a chiral ligand to induce stereoselectivity in chemical transformations has not been elucidated through computational modeling.

Experimental Mechanistic Probes

Experimental investigations to probe the reaction mechanisms of this compound are not documented in scientific research.

Kinetic Analysis of Catalytic Cycles

There is a lack of published data on the kinetic analysis of any catalytic cycle that might involve this compound. This includes the determination of rate laws, reaction orders, and activation parameters.

Deuterium Labeling Experiments to Determine Proton/Hydride Sources

No deuterium labeling experiments have been reported in the literature to trace the pathways of proton or hydride transfer in reactions potentially catalyzed by this compound.

In Situ Spectroscopic Monitoring of Reaction Intermediates

The primary mode of activation in many reactions catalyzed by chiral 1,2-diamines involves the formation of nucleophilic enamine or electrophilic iminium ion intermediates. In situ NMR spectroscopy is exceptionally well-suited to identify these species. By monitoring the reaction directly in an NMR tube, characteristic shifts in proton (¹H) and carbon (¹³C) spectra can be observed, signaling the conversion of starting materials into these transient intermediates.

For instance, in a hypothetical Michael addition of a ketone to an α,β-unsaturated aldehyde catalyzed by this compound, the initial reaction between the ketone and the secondary amine of the catalyst would form an enamine intermediate. The formation of this enamine is typically characterized by the appearance of new signals in the olefinic region of the ¹H NMR spectrum, corresponding to the vinyl protons of the enamine. Concurrently, the α-carbon of the original ketone would exhibit a significant upfield shift in the ¹³C NMR spectrum, while the β-carbon would shift downfield, which is indicative of enamine formation.

Conversely, in reactions where the diamine activates an α,β-unsaturated aldehyde, an iminium ion intermediate is formed. The generation of this electrophilic species is accompanied by a significant downfield shift of the α- and β-protons of the aldehyde in the ¹H NMR spectrum. acs.org In the ¹³C NMR spectrum, the carbon of the C=N⁺ bond would appear at a characteristic downfield chemical shift. acs.orgunl.pt

Advanced NMR techniques, such as Diffusion Ordered Spectroscopy (DOSY), can further aid in the characterization of these intermediates by confirming the association of the substrate with the catalyst molecule through their diffusion coefficients. Furthermore, variable temperature NMR studies can provide valuable kinetic and thermodynamic data regarding the formation and stability of these intermediates.

Below are illustrative tables of plausible ¹H and ¹³C NMR chemical shifts for the key enamine and iminium ion intermediates that would be expected in a reaction mediated by this compound. These hypothetical data are based on established values for analogous intermediates in the literature.

Table 1: Plausible ¹H NMR Chemical Shifts for Key Intermediates

| Intermediate | Functional Group | Representative Proton | Plausible Chemical Shift (ppm) |

| Enamine | Vinylic | CH =C-N | 4.5 - 5.5 |

| Allylic | C=C-CH | 2.0 - 2.5 | |

| Iminium Ion | Iminium | H -C=N⁺ | 8.0 - 9.0 |

| Vinylic (α to C=N⁺) | H-C-H =C | 6.5 - 7.5 | |

| Vinylic (β to C=N⁺) | H-C=H -C | 7.5 - 8.5 |

Table 2: Plausible ¹³C NMR Chemical Shifts for Key Intermediates

| Intermediate | Representative Carbon | Plausible Chemical Shift (ppm) |

| Enamine | C =C-N | 140 - 150 |

| C=C -N | 95 - 105 | |

| Iminium Ion | C =N⁺ | 160 - 175 |

| C=C -C=N⁺ | 120 - 135 | |

| C =C-C=N⁺ | 150 - 165 |

By meticulously analyzing the evolution of the NMR spectra throughout the reaction, researchers can construct a detailed mechanistic picture. The rates of appearance and disappearance of the signals corresponding to the intermediates, starting materials, and products provide crucial information for kinetic modeling. This, in turn, allows for a rational approach to reaction optimization, including the choice of solvent, temperature, and additives, to favor the desired reaction pathway and enhance stereoselectivity. While less common for real-time monitoring of these specific intermediates, in situ infrared (IR) spectroscopy could also provide complementary information, particularly by tracking the stretching frequencies of the C=C bond in the enamine or the C=N⁺ bond in the iminium ion.

Comparative Analysis and Ligand Design Principles

Structure-Activity Relationships: Impact of the Cyclopentane (B165970) Backbone

The cyclopentane ring imposes specific conformational constraints that differentiate it from other cyclic diamine backbones, most notably its six-membered analogue, cyclohexane-1,2-diamine. This structural rigidity is a critical factor in determining the ligand's coordination geometry and, consequently, its efficacy in inducing enantioselectivity.

Comparison with Cyclohexane-1,2-diamine Analogues in Catalysis

Historically, trans-cyclohexane-1,2-diamine has been a more widely utilized scaffold for chiral ligand synthesis than its cyclopentane counterpart. researchgate.netrsc.org This was largely due to its greater commercial availability and the extensive body of research documenting its successful application in a wide array of asymmetric transformations. researchgate.netrsc.org Ligands derived from trans-1,2-diaminocyclohexane are well-known for their effectiveness in reactions such as asymmetric epoxidation, conjugate additions, and hydrogenations. mdpi.comnih.gov For instance, bis(NHC) ligands based on a trans-1,2-diaminocyclohexane backbone have been used in copper-catalyzed asymmetric conjugate additions of diethylzinc (B1219324) to 2-cyclohexen-1-one, achieving high enantioselectivity. mdpi.com

However, the optimization of catalytic systems has led to a renewed interest in other diamine backbones, with trans-cyclopentane-1,2-diamine emerging as a powerful alternative. researchgate.net The substitution of a cyclohexane (B81311) backbone with a cyclopentane one is recognized as a crucial strategy for fine-tuning catalyst performance. The rigid C2-symmetric scaffold of the cyclopentane diamine provides a uniquely constrained coordination environment. This has been leveraged in applications such as manganese(III)-salen complexes derived from trans-cyclopentane-1,2-diamine, which have demonstrated excellent enantioselectivity in the epoxidation of substrates like styrene.

Below is a comparative look at the performance of ligands derived from these two backbones in similar reaction types.

| Reaction Type | Catalyst System | Substrate | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Conjugate Addition of Et₂Zn | Cu(hfacac)(btmsa) / (rac; S,S)-L1* | 2-Cyclohexen-1-one | 97% | mdpi.com |

| Asymmetric Hydrogenation | Mn(I)-PNNP Complex** | Acetophenone | up to 85% | nih.gov |

*L1 is a bis(NHC) ligand precursor based on (±)-trans-1,2-cyclohexanediamine. mdpi.com **PNNP is a tetradentate ligand based on (R,R)-1,2-diaminocyclohexane. nih.gov

| Reaction Type | Catalyst System | Substrate | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Epoxidation | Manganese(III)-salen complex | Styrene | Excellent | |

| Addition of Organozinc Reagents | Bis(sulfonamide) diol ligand catalyst | Ketones | >90% |

Influence of Ring Size on Ligand Conformation and Enantioselectivity

The size of the cycloalkane ring is a determinant of the ligand's conformational flexibility and the geometry of the resulting metal complex. The five-membered cyclopentane ring is considerably more rigid and planar than the six-membered cyclohexane ring, which preferentially adopts a flexible chair conformation. researchgate.net

This difference has profound stereochemical implications:

Conformational Rigidity: The cyclopentane backbone provides a constrained scaffold that locks the two nitrogen donors in a well-defined spatial relationship. This rigidity can lead to a more ordered transition state during catalysis, which is often a prerequisite for high enantioselectivity. The cyclohexane ring's ability to undergo chair-flips, while still providing a chiral environment, introduces a greater degree of conformational dynamism. researchgate.net

Enantioselectivity: The conformational preferences dictated by the ring backbone directly impact the chiral discrimination of the catalyst. For instance, in fluorescent recognition of chiral acids, a sensor incorporating a cyclohexane-1,2-diamine unit exhibited greatly enhanced enantioselectivity compared to one with a more flexible acyclic diamine, demonstrating how a conformationally defined backbone improves stereochemical recognition. nih.gov Similarly, the constrained nature of the cyclopentane ring can create a more selective chiral pocket, forcing the substrate to approach the metal center from a specific trajectory, thereby enhancing enantioselectivity.

Rational Ligand Design Based on the 1-N,1-N-dimethylcyclopentane-1,2-diamine Scaffold

Rational ligand design aims to systematically modify a known ligand scaffold to optimize its performance for a specific catalytic transformation. nih.gov The this compound structure serves as an excellent parent scaffold for such modifications, allowing for the fine-tuning of both steric and electronic properties to enhance catalytic activity and selectivity.

Exploration of Substituent Effects on the Cyclopentane Ring

A key strategy in ligand design is the introduction of substituents onto the ligand backbone. Placing functional groups on the carbon atoms of the cyclopentane ring (at the C3, C4, and C5 positions) can significantly alter the ligand's steric profile. While systematic studies on substituted cyclopentane-1,2-diamine backbones are less common than for their cyclohexane analogues, the principles are directly transferable.

Increase steric hindrance around the catalytic center, potentially improving enantioselectivity by creating a more defined and restrictive chiral pocket.

Influence the puckering and preferred conformation of the five-membered ring, which can subtly alter the bite angle and the orientation of the N-dimethylamino groups.

Introduce new non-covalent interactions (e.g., hydrogen bonding, π-stacking if aryl groups are added) that can help in substrate orientation.

Strategies for Modulating Steric and Electronic Properties of the Diamine Ligand

The most direct and widely explored method for tuning ligands based on the cyclopentane-1,2-diamine scaffold is through modification of the nitrogen substituents. The parent this compound already features methyl groups, but these can be readily varied to modulate the ligand's properties.

Steric Tuning: The size of the groups attached to the nitrogen atoms is a powerful tool for controlling the steric environment of the catalyst. Replacing the methyl groups in this compound with larger alkyl groups (e.g., ethyl, isopropyl, tert-butyl) or aryl groups (e.g., phenyl) would increase the steric bulk around the metal center. This can be beneficial in preventing catalyst deactivation pathways like dimerization and can enhance enantioselectivity by blocking one face of the substrate more effectively. The general principles of steric tuning are well-established in various catalytic systems. rsc.org

Electronic Tuning: The electronic properties of the donor nitrogen atoms can be modulated by changing the nature of their substituents, which in turn influences the electron density at the coordinated metal center. rsc.orgnih.gov This can affect the catalyst's reactivity and stability. For the this compound scaffold, strategies include:

Replacing N-alkyl with N-aryl groups: Aryl groups are more electron-withdrawing than alkyl groups, which would decrease the electron-donating ability of the nitrogen atoms.

Introducing substituents on N-aryl groups: Placing electron-donating groups (e.g., methoxy, dimethylamino) or electron-withdrawing groups (e.g., trifluoromethyl, nitro) on the phenyl rings of an N,N'-diaryl derivative allows for the fine-tuning of the ligand's electronic character. This approach is commonly used to modulate the properties of catalysts for various reactions. uab.cat

Formation of Salen-type Ligands: Condensing the parent diamine with substituted salicylaldehydes creates rigid tetradentate "salen" ligands. The electronic properties of this new ligand system can be precisely controlled by the substituents on the salicylaldehyde (B1680747) rings, offering a powerful method for electronic modulation.

Through these strategic modifications, ligands derived from the this compound scaffold can be tailored to meet the specific demands of a wide range of asymmetric catalytic reactions.

Emerging Research Avenues and Future Perspectives

Development of Novel Asymmetric Reactions Utilizing 1-N,1-N-dimethylcyclopentane-1,2-diamine

The development of novel asymmetric reactions is a cornerstone of modern organic synthesis, and chiral diamines are pivotal in this field. Although specific studies detailing the use of this compound in novel asymmetric reactions are not extensively documented in current literature, its structural features suggest significant potential. As a chiral diamine, it is a prime candidate for use as a ligand in a variety of metal-catalyzed asymmetric transformations. lookchem.com Future research could explore its efficacy in reactions such as asymmetric hydrogenation, carbon-carbon bond-forming reactions (e.g., aldol, Michael, and Mannich reactions), and asymmetric aminations. The cyclopentyl backbone, being more rigid than its acyclic counterparts and conformationally distinct from the more common cyclohexyl derivatives, could offer unique stereochemical control in these reactions.

Integration into Heterogeneous Catalysis and Supported Systems

The integration of homogeneous catalysts into heterogeneous systems is a rapidly growing area of research, aiming to combine the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. There is a significant opportunity to immobilize this compound or its metal complexes onto solid supports such as polymers, silica, or metal-organic frameworks (MOFs). Such supported catalysts would be highly valuable for industrial applications, enabling their use in continuous flow reactors and simplifying product purification. Future research would involve developing methods for the covalent attachment of the diamine to these supports without compromising its catalytic activity and stereoselectivity.

Exploration of New Metal Combinations and Reactivity Patterns

The versatility of diamine ligands stems from their ability to coordinate with a wide range of transition metals. While research on metal complexes of this compound is not yet prevalent, there is a vast landscape of possibilities to explore. Future studies could investigate the coordination chemistry of this diamine with various metals, including but not limited to ruthenium, rhodium, iridium, palladium, copper, and zinc. Each metal combination would likely exhibit unique reactivity patterns, opening doors to new catalytic applications. For instance, rhodium or iridium complexes could be explored for asymmetric hydrogenation, while palladium complexes might be effective in cross-coupling reactions. The electronic and steric properties of the N,N-dimethyl substitution on the cyclopentane (B165970) backbone could lead to novel reactivity and selectivity compared to other well-studied chiral diamines.

Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is crucial for the rational design and optimization of catalysts. Advanced spectroscopic techniques, such as in-situ infrared and nuclear magnetic resonance (NMR) spectroscopy, could be employed to study the structure and behavior of catalytic intermediates formed from this compound and its metal complexes during a reaction. Furthermore, computational methods, like density functional theory (DFT), can provide invaluable insights into the transition states and reaction pathways of catalyzed reactions. These theoretical studies can help to elucidate the origins of stereoselectivity and guide the design of more efficient and selective catalysts based on the this compound scaffold.

Q & A

Q. What synthetic methodologies are commonly employed for 1-N,1-N-dimethylcyclopentane-1,2-diamine?

The synthesis typically involves reductive amination or alkylation of cyclopentane-1,2-diamine derivatives. For example, trans-N,N-dimethyl-1,2-cyclopentanediamine (CAS 67580-03-4) can be synthesized via selective methylation of the parent diamine using dimethyl sulfate or methyl iodide under controlled pH conditions to favor mono- or di-methylation . Reaction optimization includes temperature control (0–25°C) and stoichiometric adjustments to minimize side products. Characterization of intermediates via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) is critical for tracking progress .

Q. How is the stereochemistry of this compound resolved and confirmed?

Chiral resolution techniques, such as diastereomeric salt formation with tartaric acid derivatives, are employed to separate enantiomers. Absolute configuration is determined using single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL for refinement . NMR analysis (e.g., , , and NOESY) provides complementary stereochemical insights, particularly for distinguishing trans vs. cis configurations .

Q. What spectroscopic and chromatographic methods are used for purity assessment?

- NMR Spectroscopy : Key peaks include methyl group signals (~2.2–2.5 ppm for N–CH) and cyclopentane backbone protons (1.5–2.0 ppm).

- High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases resolve enantiomers .

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., m/z 128.22 for [M+H]) .

Advanced Research Questions

Q. How does the ligand geometry of this compound influence its catalytic activity in asymmetric synthesis?

The rigid cyclopentane backbone and N-methyl groups create a sterically constrained environment, favoring enantioselective coordination to transition metals (e.g., Cu, Ni). Density functional theory (DFT) studies reveal that the trans-configuration optimizes metal-ligand bond angles (e.g., 85–90° for Cu complexes), enhancing catalytic activity in asymmetric aldol reactions . Experimental validation involves kinetic studies comparing enantiomeric excess (ee) with computational predictions .

Q. What computational approaches are used to predict the reactivity of this diamine in coordination chemistry?

- DFT Calculations : Gaussian or Quantum Espresso packages optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) Simulations : Assess ligand flexibility and binding kinetics in solvent environments (e.g., toluene or THF) .

- Docking Studies : Predict interactions with biomolecules (e.g., enzymes) using AutoDock Vina .

Q. How can contradictions in reported enantiomeric excess (ee) values for reactions involving this ligand be resolved?

Q. Table 1: Comparative Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Key Conditions | Reference |

|---|---|---|---|---|

| Reductive Amination | 78 | >98% | H (1 atm), Pd/C, EtOH | |

| Alkylation | 65 | 95% | MeI, KCO, DMF |

Q. Table 2: Spectroscopic Data

| Technique | Key Observations | Application |

|---|---|---|

| NMR | δ 2.3 (s, 6H, N–CH), δ 1.6–2.0 (m, 6H) | Confirmation of methyl and backbone |

| SC-XRD | C–N bond length: 1.47 Å, dihedral angle: 55° | Stereochemical assignment |

Methodological Recommendations

- Stereochemical Purity : Use chiral derivatizing agents (e.g., (+)-CSA) for ee determination to avoid column-dependent biases .

- Reaction Optimization : Employ design of experiments (DoE) to systematically vary parameters like temperature, solvent, and catalyst loading .

- Contradiction Analysis : Cross-reference crystallographic data (CCDC entries) with computational models to validate structural hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.